molecular formula C6H8N2O2 B1330302 5,7-Diazaspiro[3.4]octane-6,8-dione CAS No. 89691-88-3

5,7-Diazaspiro[3.4]octane-6,8-dione

Cat. No.: B1330302
CAS No.: 89691-88-3
M. Wt: 140.14 g/mol
InChI Key: ILOQJTLRHGYIOU-UHFFFAOYSA-N
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Description

5,7-Diazaspiro[3.4]octane-6,8-dione is a heterocyclic compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol . This compound is characterized by its spiro structure, which includes a bicyclic system with nitrogen atoms at the 5 and 7 positions and carbonyl groups at the 6 and 8 positions. It is a white to off-white solid with a melting point of 223-225°C .

Mechanism of Action

Target of Action

The primary targets of 5,7-Diazaspiro[3.4]octane-6,8-dione are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

The exact mode of action of 5,7-Diazaspiro[3It is believed that the compound interacts with its targets through a specific binding mechanism, leading to changes in cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5,7-Diazaspiro[3Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

The molecular and cellular effects of 5,7-Diazaspiro[3More research is needed to determine the specific effects of this compound at the molecular and cellular levels .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5,7-Diazaspiro[3Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Diazaspiro[3.4]octane-6,8-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diamine with a diacid or its derivatives, followed by cyclization to form the spiro compound . The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) or methanol and may involve heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 5,7-Diazaspiro[3.4]octane-6,8-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Scientific Research Applications

5,7-Diazaspiro[3.4]octane-6,8-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its spiro structure, which imparts specific chemical and physical properties.

Properties

IUPAC Name

5,7-diazaspiro[3.4]octane-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-4-6(2-1-3-6)8-5(10)7-4/h1-3H2,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOQJTLRHGYIOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40287611
Record name 5,7-diazaspiro[3.4]octane-6,8-dione
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Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89691-88-3
Record name 5,7-Diazaspiro[3.4]octane-6,8-dione
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Diazaspiro(3.4)octane-6,8-dione
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Record name 89691-88-3
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Record name 5,7-diazaspiro[3.4]octane-6,8-dione
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Record name 5,7-Diazaspiro[3.4]octane-6,8-dione
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Synthesis routes and methods

Procedure details

Sodium cyanide (1.47 g, 30 mmole) then ammonium carbonate (7.5 g, 78 mmole) are added under argon and at 23° to a solution of cyclobutanone (1.49 ml, 20 mmole) diluted in an ethanol-water solvent mixture (16 ml). The reaction mixture is heated for 6 hours at 70° C. After cooling down the reaction medium, water (15 ml) is poured in, then a solution of concentrated hydrochloric acid (13 ml) is added carefully. After stirring for 10 hours at 23° C. the ethanol and part of the water content of the reaction mixture are evaporated with a rotary evaporator. The precipitate is filtered on frit then washed with water. The expected compound is obtained in the form of a beige powder with a yield of 39% (1.1 g).
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
1.49 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
16 mL
Type
reactant
Reaction Step Three
Name
ethanol water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
39%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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